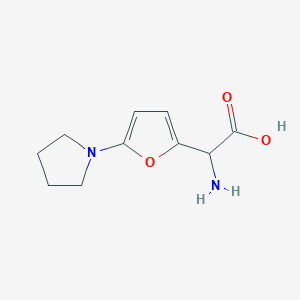
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid is a compound that features a pyrrolidine ring attached to a furan ring, with an amino group and an acetic acid moiety. This compound is of interest due to its unique structure, which combines heterocyclic rings with functional groups that can participate in various chemical reactions. The presence of the pyrrolidine ring is particularly noteworthy, as it is a common scaffold in medicinal chemistry for the development of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid typically involves the construction of the furan and pyrrolidine rings followed by their coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of amides, esters, and other functionalized derivatives .
Scientific Research Applications
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the furan ring can participate in various chemical interactions. The amino and acetic acid groups can also contribute to the compound’s overall activity by forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrrolidine ring.
Proline: A naturally occurring amino acid with a pyrrolidine ring but different functional groups.
Uniqueness
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetic acid is unique due to the combination of the pyrrolidine and furan rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-2-(5-pyrrolidin-1-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O3/c11-9(10(13)14)7-3-4-8(15-7)12-5-1-2-6-12/h3-4,9H,1-2,5-6,11H2,(H,13,14) |
InChI Key |
RPXREWSVFLABQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















